1-(3-Methylisoxazol-5-yl)propan-1-ol
Description
1-(3-Methylisoxazol-5-yl)propan-1-ol (CAS No.: 105658-49-9) is a heterocyclic alcohol with the molecular formula C₇H₁₁NO₂ and a molecular weight of 141.17 g/mol . Its structure consists of a propan-1-ol backbone linked to a 3-methylisoxazole ring, a five-membered heterocycle containing oxygen and nitrogen. This compound is cataloged under multiple identifiers, including DTXSID00434043 and Nikkaji J840.079B, and serves as a key intermediate in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-(3-methyl-1,2-oxazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C7H11NO2/c1-3-6(9)7-4-5(2)8-10-7/h4,6,9H,3H2,1-2H3 |
InChI Key |
VOYKPHJQRFFODG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=NO1)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Heterocyclic Propanol Derivatives
The following compounds share structural features such as a propanol backbone and heterocyclic systems but differ in ring composition and functional groups:
Key Observations :
- Heterocycle Influence: The isoxazole ring in the target compound offers distinct electronic properties compared to triazoles or thiophene-containing systems.
- Molecular Weight : The target compound has the lowest molecular weight among these derivatives, suggesting advantages in pharmacokinetic properties like membrane permeability .
Isoxazole-Containing Pharmaceutical Derivatives
Recent patents highlight the use of this compound as a building block in complex pharmacophores:
- Example 157 [(2S,4R)-1-((R)-3,3-dimethyl-2-(3-methylisoxazol-5-yl)butanoyl)-4-hydroxy-N-(4-(thiazol-5-yl)benzyl)pyrrolidine-2-carboxamide]: Incorporates the target compound’s isoxazole moiety into a pyrrolidine-carboxamide scaffold. This derivative exhibits enhanced binding affinity due to synergistic interactions between the isoxazole and thiazole rings .
- Example 163 [(2S,4R)-4-hydroxy-1-((R)-3-methyl-2-(3-methylisoxazol-5-yl)butanoyl)-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide]: Demonstrates structural optimization for protease inhibition, leveraging the isoxazole group for hydrophobic interactions .
Comparison :
- These derivatives (MW > 500 g/mol) are significantly larger than the parent compound, emphasizing its role as a modular subunit in drug design.
- The isoxazole ring contributes to target selectivity in enzyme-binding pockets, a feature shared with simpler analogs like 3-(3-methylisoxazol-5-yl)propan-1-ol .
Amino Alcohols and Surfactant Derivatives
Compounds such as 1-[Bis(2-hydroxypropyl)amino]propan-1-ol (C₉H₂₁NO₃, MW 191.27) diverge structurally but share the propanol backbone:
- Functional Groups : Multiple hydroxyl and amine groups enable surfactant-like behavior, unlike the singular hydroxyl and heterocycle in the target compound .
- Applications: Used in detergent formulations (e.g., triisopropanolamine lauryl sulfate), contrasting with the medicinal focus of isoxazole derivatives .
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